2-Propenyl O-2,3-Bis-O-(phenylmethyl)-alpha-D-glucopyranosyl-(1-->4)-O-2,3,6-tris-O-(phenylmethyl)-alpha-D-glucopyranosyl-(1-->4)-2,3,6-tris-O-(phenylmethyl)-beta-D-glucopyranoside
Description
This compound is a highly substituted glucopyranoside derivative featuring:
- Core structure: A trisaccharide backbone with two alpha-D-glucopyranosyl residues and one beta-D-glucopyranosyl residue.
- Glycosidic linkages: Two consecutive (1→4) bonds between the glucopyranosyl units.
- Protecting groups: Extensive benzylation (phenylmethyl groups) at positions 2,3 on the first unit; 2,3,6 on the second unit; and 2,3,6 on the third unit.
- Aglycone: A 2-propenyl (allyl) group at the reducing end.
The synthetic strategy for such compounds typically involves sequential glycosylation and benzylation steps, leveraging regioselective protection-deprotection protocols. For example, benzylidene intermediates (e.g., 4,6-O-benzylidene derivatives) are often used to achieve selective benzylation patterns, followed by reductive opening to install tri-O-benzyl groups . The presence of multiple benzyl groups enhances stability under acidic conditions but requires hydrogenolysis for deprotection .
Properties
Molecular Formula |
C77H84O16 |
|---|---|
Molecular Weight |
1265.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxan-3-yl]oxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-3-ol |
InChI |
InChI=1S/C77H84O16/c1-2-43-82-75-73(87-51-61-39-23-9-24-40-61)70(84-48-58-33-17-6-18-34-58)67(64(90-75)53-80-45-55-27-11-3-12-28-55)93-77-74(88-52-62-41-25-10-26-42-62)71(85-49-59-35-19-7-20-36-59)68(65(91-77)54-81-46-56-29-13-4-14-30-56)92-76-72(86-50-60-37-21-8-22-38-60)69(66(79)63(44-78)89-76)83-47-57-31-15-5-16-32-57/h2-42,63-79H,1,43-54H2/t63-,64-,65-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1 |
InChI Key |
CODQUCITTUJJHD-NNNVFDJUSA-N |
Isomeric SMILES |
C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COCC4=CC=CC=C4)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OC3C(C(C(C(O3)COCC4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and analogous glucopyranosides:
Analysis of Protecting Group Strategies
- Benzyl (Bn) vs. Acetyl (OAc): Benzyl groups (target compound, ) provide superior stability under acidic and basic conditions compared to acetyl groups (), making them ideal for multi-step syntheses. However, their removal requires harsh conditions (e.g., hydrogenolysis or Birch reduction). Acetyl groups () are easily cleaved under mild basic conditions (e.g., NH3/MeOH), enabling simpler deprotection but limiting utility in prolonged reactions.
Benzylidene vs. Benzoyl :
Glycosidic Linkage and Conformational Effects
- The target compound’s (1→4) linkages contrast with (1→6) linkages in compounds like methyl 4-O-benzyl derivatives ().
Solubility and Physicochemical Properties
- The target compound’s extensive benzylation increases molecular weight and hydrophobicity, likely rendering it soluble in organic solvents (e.g., dichloromethane, THF) but poorly water-soluble. In contrast, phosphorylated derivatives () exhibit improved aqueous solubility due to charged groups.
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